![molecular formula C16H31ClN2O2 B2940040 Tert-butyl (2S)-2-(2-piperidin-4-ylethyl)pyrrolidine-1-carboxylate;hydrochloride CAS No. 2503155-16-4](/img/structure/B2940040.png)
Tert-butyl (2S)-2-(2-piperidin-4-ylethyl)pyrrolidine-1-carboxylate;hydrochloride
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Description
Tert-butyl (2S)-2-(2-piperidin-4-ylethyl)pyrrolidine-1-carboxylate;hydrochloride, commonly known as TAPP, is a chemical compound that has gained attention in the field of scientific research due to its potential therapeutic applications. TAPP is a derivative of pyrrolidine and is a white crystalline powder that is soluble in water and ethanol.
Scientific Research Applications
Synthesis and Intermediate Applications
Synthesis of Biologically Active Compounds
Tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate is highlighted as an important intermediate in the synthesis of crizotinib, a drug used in cancer therapy. The compound was synthesized through a three-step process, starting with tert-butyl-4-hydroxypiperdine-1-carboxylate, showcasing its role in the development of biologically active compounds (Kong et al., 2016).
Catalytic Applications
The synthesis and polymerization of 2-(4-(pyridin-4-yl)piperazine-1-carboxamido)ethyl methacrylate led to the development of catalytically active poly(methacryloyl-4-(dialkylamino)pyridine) derivatives. These materials were explored for their effectiveness in acylation chemistry, demonstrating the potential of such compounds in catalysis and material science (Mennenga et al., 2015).
Molecular Structure Analysis
Crystal Structure Determination
Research on tert-butyl 3-oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate, a cyclic amino acid ester, involved its synthesis and characterization via NMR spectroscopy and high-resolution mass spectrometry. Its crystal structure was determined through X-ray diffraction, revealing details about its molecular geometry and interactions, which are crucial for understanding the compound's reactivity and potential applications (Moriguchi et al., 2014).
X-ray Studies of Substituted Piperidines
The analysis of tert-butyl (6S)-4-hydroxy-6-isobutyl-2-oxo-1,2,5,6-tetrahydropyridine-1-carboxylate and its derivatives provided insights into their molecular packing and hydrogen bonding patterns in crystals. Such studies are essential for the design of new compounds with desired physical and chemical properties (Didierjean et al., 2004).
properties
IUPAC Name |
tert-butyl (2S)-2-(2-piperidin-4-ylethyl)pyrrolidine-1-carboxylate;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H30N2O2.ClH/c1-16(2,3)20-15(19)18-12-4-5-14(18)7-6-13-8-10-17-11-9-13;/h13-14,17H,4-12H2,1-3H3;1H/t14-;/m1./s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QXFXSBVCXJIIJC-PFEQFJNWSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC1CCC2CCNCC2.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCC[C@@H]1CCC2CCNCC2.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H31ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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